molecular formula C14H18N4O2 B3506221 1-METHYL-5-NITRO-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOLE

1-METHYL-5-NITRO-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOLE

Cat. No.: B3506221
M. Wt: 274.32 g/mol
InChI Key: NQSUEDUEGDWMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-5-NITRO-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOLE is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a nitro group at the 5-position, a piperidinylmethyl group at the 2-position, and a methyl group at the 1-position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-5-NITRO-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOLE typically involves the following steps:

    Alkylation: The methyl group at the 1-position can be introduced via alkylation reactions using methyl iodide or methyl sulfate.

    Piperidinylmethylation: The piperidinylmethyl group at the 2-position can be introduced through Mannich-type reactions involving formaldehyde, piperidine, and the benzimidazole precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-5-NITRO-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional oxygen-containing functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 1-METHYL-5-AMINO-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOLE.

    Substitution: Various substituted benzimidazole derivatives.

    Oxidation: Oxidized benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

1-METHYL-5-NITRO-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-METHYL-5-NITRO-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidinylmethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-5-NITRO-2-ETHYNYLINDOLE: Similar in structure but with an ethynyl group instead of a piperidinylmethyl group.

    1-METHYL-5-NITRO-2-(PHENYLETHYNYL)PYRIDINIUM: Contains a phenylethynyl group and a pyridinium ring.

    1-METHYL-5-NITRO-2-PHENYLIMIDAZOLE: Features a phenyl group instead of a piperidinylmethyl group.

Uniqueness

1-METHYL-5-NITRO-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOLE is unique due to the presence of the piperidinylmethyl group, which can significantly influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-methyl-5-nitro-2-(piperidin-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-16-13-6-5-11(18(19)20)9-12(13)15-14(16)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSUEDUEGDWMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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